molecular formula C14H16N2O3 B6202795 ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 111493-88-0

ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B6202795
CAS RN: 111493-88-0
M. Wt: 260.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate, also known as EBCPC, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in various fields, including biochemistry, physiology, molecular biology, and pharmacology.

Scientific Research Applications

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications, including biochemistry, physiology, molecular biology, and pharmacology. In biochemistry, it has been used to study the structure and function of proteins and enzymes. In physiology, it has been used to study the effects of hormones on cell physiology. In molecular biology, it has been used to study the regulation of gene expression. In pharmacology, it has been used to study the effects of drugs on the body.

Mechanism of Action

The exact mechanism of action of ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also believed to act as an agonist of certain receptors, such as the opioid receptors, which are involved in the regulation of pain and reward.
Biochemical and Physiological Effects
ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to act as an agonist of certain receptors, such as the opioid receptors, which are involved in the regulation of pain and reward. Additionally, it has been shown to modulate the expression of certain genes, such as those involved in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is highly soluble in both water and organic solvents, which makes it easy to work with in the laboratory. Additionally, it is highly stable, which makes it ideal for long-term experiments. However, one limitation is that it is a highly reactive compound, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate research. One potential direction is to study the effects of ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate on the metabolism of drugs. Additionally, ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate could be used to study the effects of hormones on cell physiology, or to study the regulation of gene expression. Finally, ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate could be used to study the effects of drugs on the body, or to modulate the expression of certain genes involved in inflammation and immune responses.

Synthesis Methods

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate can be synthesized using a variety of methods. One method involves the reaction of ethyl acetoacetate with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate in high yields. Another method involves the reaction of ethyl acetoacetate with benzyl bromide in the presence of a base such as sodium hydroxide. This reaction also produces ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate involves the reaction of 1-methyl-3-(benzyloxy)pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base to form the desired compound.", "Starting Materials": [ "1-methyl-3-(benzyloxy)pyrazole-4-carboxylic acid", "Ethyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "Add the 1-methyl-3-(benzyloxy)pyrazole-4-carboxylic acid to a reaction flask", "Add the base to the reaction flask and stir until dissolved", "Add ethyl chloroformate dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

111493-88-0

Product Name

ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate

Molecular Formula

C14H16N2O3

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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